(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate
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Overview
Description
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate is an organic compound with a complex structure that includes ethoxy, methoxyacetyl, and oxopentanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a suitable carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Oxymethylene ethers (OMEs): These compounds have similar structural features and are used as alternative fuels due to their low emissions.
Metal acetylacetonates: These coordination complexes share some functional groups and are used in catalysis and materials science.
Uniqueness
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
483299-17-8 |
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Molecular Formula |
C10H15O7- |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
(3R)-5-ethoxy-3-(2-methoxyacetyl)oxy-5-oxopentanoate |
InChI |
InChI=1S/C10H16O7/c1-3-16-9(13)5-7(4-8(11)12)17-10(14)6-15-2/h7H,3-6H2,1-2H3,(H,11,12)/p-1/t7-/m1/s1 |
InChI Key |
MVQUFMWZOMLMTP-SSDOTTSWSA-M |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC(=O)[O-])OC(=O)COC |
Canonical SMILES |
CCOC(=O)CC(CC(=O)[O-])OC(=O)COC |
Origin of Product |
United States |
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